2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-

Vue d'ensemble

Description

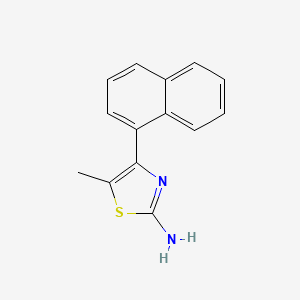

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- typically involves the condensation of appropriate thioamides with α-haloketones. The Hantzsch thiazole synthesis is a common method used for this purpose. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- as an anticancer agent. It has shown promise as a selective allosteric modulator of protein CK2, a target for cancer therapy.

Case Study: CK2 Inhibition

A study demonstrated that derivatives of thiazole compounds, including those with naphthalenyl substitutions, exhibited potent inhibition of CK2α. The compound was found to induce apoptosis in renal cell carcinoma cells with an effective concentration (EC50) of 5 μM . The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic rings significantly affected potency.

| Compound | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| 19 | 67 | 43 |

| 27 | 0.6 | 96 |

| 32 | - | 41 |

| 33 | - | 54 |

This table summarizes the inhibitory effects of various derivatives on CK2α and their efficacy against cancer cell growth.

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activities. The incorporation of naphthyl groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against bacterial strains.

Case Study: Antimicrobial Efficacy

Research indicated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the naphthalenyl moiety improved the overall activity compared to simpler thiazole analogs .

Structure Optimization and Drug Design

The design of new thiazole derivatives often involves structural modifications to enhance bioactivity. The introduction of various substituents on the thiazole ring allows for the exploration of different pharmacological profiles.

Bioisosteric Replacement

Recent research has explored bioisosteric replacements within thiazole structures to improve therapeutic efficacy and reduce toxicity. For example, replacing certain functional groups has led to enhanced anticancer activity while maintaining selectivity for target proteins .

Mécanisme D'action

The mechanism of action of 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the naphthalenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- is a thiazole derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C14H12N2S

- Molecular Weight : 240.32 g/mol

- CAS Number : 617670

The biological activity of 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- is attributed to its ability to interact with specific biological targets. The thiazole moiety is known to participate in various biochemical pathways, influencing enzymatic activities and cellular processes.

- Inhibition of Kinases : Research indicates that derivatives of thiazole compounds can act as selective allosteric modulators of kinases, such as CK2α. The naphthalenyl substitution enhances binding affinity and specificity towards these targets, increasing their potential as therapeutic agents .

- Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against various pathogens. The structural characteristics of 2-Thiazolamine contribute to its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

- Anti-tubercular Properties : Recent studies have explored the synthesis of benzothiazole derivatives related to thiazoles, demonstrating significant anti-tubercular activity. These compounds exhibit better inhibition against Mycobacterium tuberculosis compared to standard treatments .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- involves various methods including condensation reactions and modifications of existing thiazole frameworks. The introduction of naphthalenyl groups has been shown to enhance the biological profile of these compounds.

Table 2: Synthetic Pathways

| Synthesis Method | Description |

|---|---|

| Hantzsch Reaction | Condensation of thiourea with α-bromoketones to form thiazole derivatives. |

| Microwave-Assisted Synthesis | Rapid formation of thiazole rings under microwave irradiation conditions. |

| One-Pot Multicomponent Reactions | Efficient synthesis involving multiple reactants in a single step. |

Propriétés

IUPAC Name |

5-methyl-4-naphthalen-1-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-13(16-14(15)17-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXJGUKYQNONEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347075 | |

| Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107411-05-2 | |

| Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.